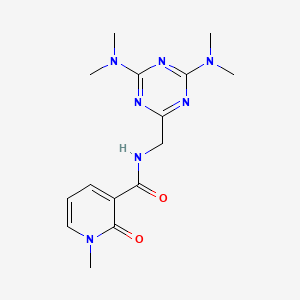

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups and a methyl-dihydropyridine carboxamide moiety.

Properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N7O2/c1-20(2)14-17-11(18-15(19-14)21(3)4)9-16-12(23)10-7-6-8-22(5)13(10)24/h6-8H,9H2,1-5H3,(H,16,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCULRNHRDZDNPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a unique structure that integrates a triazine moiety with a dihydropyridine framework. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Triazine Core : The reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine yields 4,6-bis(dimethylamino)-1,3,5-triazine.

- Dihydropyridine Synthesis : This intermediate is then reacted with suitable carboxamide derivatives to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazine and dihydropyridine components allow for binding at various active sites, leading to modulation of enzymatic pathways.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth through apoptosis induction in cancer cell lines.

- Antimicrobial Activity : The compound shows promise as an antimicrobial agent against various bacterial strains.

- Neuroprotective Effects : Investigations have indicated potential neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (, referred to as Compound 1l) serves as a structural analog for comparison. Key differences include:

- Core Heterocycle : The target compound contains a 1,3,5-triazine ring, whereas Compound 1l features a tetrahydroimidazo[1,2-a]pyridine system. Triazines are planar and electron-deficient, favoring interactions with biological targets like DNA or enzymes, while imidazopyridines are more rigid and often used in CNS drug design.

- Substituents: The dimethylamino groups on the triazine in the target compound enhance solubility in polar solvents, contrasting with the nitro and phenethyl groups in Compound 1l, which introduce steric bulk and electron-withdrawing effects.

Table 1: Comparative Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including:

- Step 1 : Formation of the triazine core via nucleophilic substitution or cyclization under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Functionalization of the dihydropyridine ring through condensation or carboxamide coupling, requiring temperature control (60–80°C) and anhydrous solvents (e.g., THF) .

- Key Variables : Yield optimization depends on solvent polarity (DMF vs. THF), reaction time (12–24 hours), and stoichiometric ratios of reagents (1:1.2 for amine coupling). Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the final product .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to the triazine (δ 3.0–3.5 ppm for dimethylamino groups) and dihydropyridine (δ 6.5–7.5 ppm for aromatic protons) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH/OH bands (if present) .

- HRMS : Validate molecular mass with <2 ppm error (e.g., calculated [M+H]⁺ = 432.2150; observed = 432.2153) .

- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide reaction mechanism elucidation for this compound?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and intermediates, identifying energy barriers for triazine-methylation or carboxamide coupling .

- Solvent Effects : Simulate solvent interactions (PCM models) to predict reaction feasibility in polar aprotic solvents like DMF .

- Example Workflow :

| Step | Tool | Output |

|---|---|---|

| Geometry Optimization | Gaussian 16 | Stable conformers |

| Transition State Scan | NWChem | Activation energy (kcal/mol) |

| Solvent Modeling | COSMO-RS | Solvation free energy (ΔG) |

- Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. What experimental design strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- DOE (Design of Experiments) : Apply factorial designs to isolate variables causing anomalies (e.g., temperature vs. solvent effects on coupling efficiency) .

- Case Study : If a doublet (J = 8 Hz) appears instead of a singlet for triazine protons:

- Hypothesis : Steric hindrance from dimethylamino groups alters ring conformation.

- Test : Synthesize analogs with bulkier substituents and compare splitting patterns .

- Advanced NMR : Use 2D techniques (HSQC, NOESY) to assign ambiguous signals .

Q. How can membrane separation technologies improve purification of this compound in scaled-up synthesis?

- Methodological Answer :

- Membrane Selection : Use nanofiltration (MWCO 300–500 Da) to retain high-molecular-weight byproducts .

- Process Parameters :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Transmembrane Pressure | 5–10 bar | Flux vs. selectivity trade-off |

| Solvent Composition | 70% Ethanol/Water | Prevents membrane fouling |

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity (e.g., kinase inhibition)?

- Methodological Answer :

- Kinase Profiling : Use fluorescence-based assays (e.g., ADP-Glo™) to screen against kinase targets (IC50 determination) .

- Cell Viability : Test cytotoxicity in HEK293 or HepG2 cells via MTT assays (48-hour exposure, 1–100 µM range) .

- Data Interpretation : Correlate structural features (e.g., triazine substituents) with activity trends using QSAR models .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental reaction yields?

- Methodological Answer :

- Root Cause Analysis :

- Catalyst Deactivation : Check for moisture-sensitive intermediates (e.g., via Karl Fischer titration) .

- Side Reactions : Use LC-MS to detect unexpected byproducts (e.g., hydrolysis of carboxamide) .

- Mitigation : Redesign synthetic routes to avoid thermodynamic traps (e.g., using flow chemistry for better heat control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.